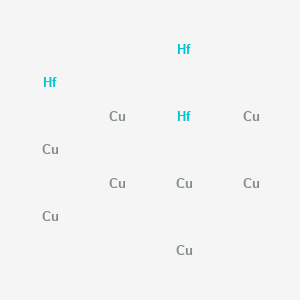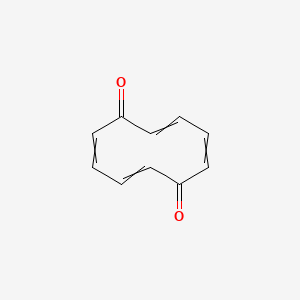
Copper--hafnium (8/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–hafnium (8/3) is an intermetallic compound composed of copper and hafnium in a specific stoichiometric ratio. This compound is known for its unique combination of properties, including high mechanical strength, excellent thermal and electrical conductivity, and resistance to oxidation. These characteristics make it a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
Análisis De Reacciones Químicas
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
Aplicaciones Científicas De Investigación
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
Mecanismo De Acción
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
Comparación Con Compuestos Similares
Copper–hafnium (8/3) can be compared with other similar compounds, such as:
Copper–zirconium (8/3): Similar in structure and properties, but copper–hafnium (8/3) exhibits higher thermal stability and resistance to oxidation.
Copper–titanium (8/3): While both compounds have high mechanical strength, copper–hafnium (8/3) offers better electrical conductivity.
Copper–nickel (8/3): Copper–hafnium (8/3) has superior thermal conductivity and resistance to corrosion compared to copper–nickel (8/3).
Propiedades
Número CAS |
60241-07-8 |
|---|---|
Fórmula molecular |
Cu8Hf3 |
Peso molecular |
1043.8 g/mol |
Nombre IUPAC |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
Clave InChI |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)


